

"physicochemical properties of 3-Phenyl-2-pyrazinecarboxylic acid"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenyl-2-pyrazinecarboxylic acid

Cat. No.: B1363513

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **3-Phenyl-2-pyrazinecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of **3-Phenyl-2-pyrazinecarboxylic acid** (CAS No: 2881-85-8). As a member of the pyrazinecarboxylic acid class of compounds, which includes the active metabolite of the first-line antitubercular drug pyrazinamide, this molecule is of significant interest to the medicinal chemistry and drug development communities. This document synthesizes available experimental and predicted data, details robust protocols for its characterization, and discusses the implications of its properties for research and development. Key parameters including solubility, acidity (pKa), thermal properties, and spectroscopic signatures are explored in detail to provide a foundational understanding for its application in scientific endeavors.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The parent compound of this class, pyrazinoic acid,

is the active metabolite of pyrazinamide, a cornerstone drug in the treatment of tuberculosis.[\[1\]](#) The addition of a carboxylic acid group to the pyrazine ring imparts crucial properties that govern its biological activity and pharmacokinetic profile.

3-Phenyl-2-pyrazinecarboxylic acid builds upon this core structure, introducing a phenyl group at the 3-position. This modification is expected to significantly alter its physicochemical characteristics, particularly lipophilicity and electronic properties, thereby influencing its potential biological interactions and suitability as a drug candidate or a synthetic building block. This guide serves as a centralized resource for researchers, offering a detailed analysis of these properties and providing validated methodologies for their experimental determination.

Chemical Identity and Structural Analysis

A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.

Table 1: Chemical Identifiers for **3-Phenyl-2-pyrazinecarboxylic Acid**

Identifier	Value	Source
IUPAC Name	3-phenylpyrazine-2-carboxylic acid	[2]
CAS Number	2881-85-8	[2] [3]
Molecular Formula	C ₁₁ H ₈ N ₂ O ₂	[2] [4]
Molecular Weight	200.19 g/mol	[4]
Canonical SMILES	C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O	[2]

| InChIKey | DQLZTJMUULVRNZ-UHFFFAOYSA-N |[\[2\]](#) |

Structural Features: The molecule's architecture is defined by three key functional components:

- Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is electron-withdrawing and influences the acidity of the attached carboxyl group.

- Carboxylic Acid: The primary polar, acidic functional group responsible for aqueous solubility and the ability to form salts and hydrogen bonds.
- Phenyl Group: A non-polar, aromatic substituent that increases the molecule's size and lipophilicity, which can enhance membrane permeability and introduce potential for π - π stacking interactions.

These features collectively dictate the compound's physicochemical behavior.

Core Physicochemical Properties: Data and Experimental Determination

The interplay of the molecule's functional groups gives rise to its unique set of properties, which are critical for predicting its behavior in both chemical and biological systems.

Table 2: Summary of Physicochemical Properties

Property	Value	Type	Source
Melting Point	141-142 °C	Experimental	[3]
Boiling Point	364.1 ± 37.0 °C	Predicted	[3]
Density	1.302 ± 0.06 g/cm ³	Predicted	[3]
pKa	2.61 ± 0.10	Predicted	[3]

| Storage | 2-8 °C, dry | Recommendation | [\[3\]](#)[\[5\]](#) |

Solubility Profile

Theoretical Insight: While specific experimental solubility data for **3-Phenyl-2-pyrazinecarboxylic acid** is not widely published, a qualitative assessment can be made. The parent compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like ethanol and DMSO, but poorly soluble in non-polar solvents such as hexane.[\[6\]](#) The introduction of the phenyl group in **3-Phenyl-2-pyrazinecarboxylic acid** increases its lipophilicity. Therefore, a decrease in aqueous solubility and an increase in solubility in moderately polar to non-polar organic solvents is anticipated compared to its parent compound.

The compound's solubility will be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol provides a reliable method for measuring the equilibrium solubility, a critical parameter for drug development.

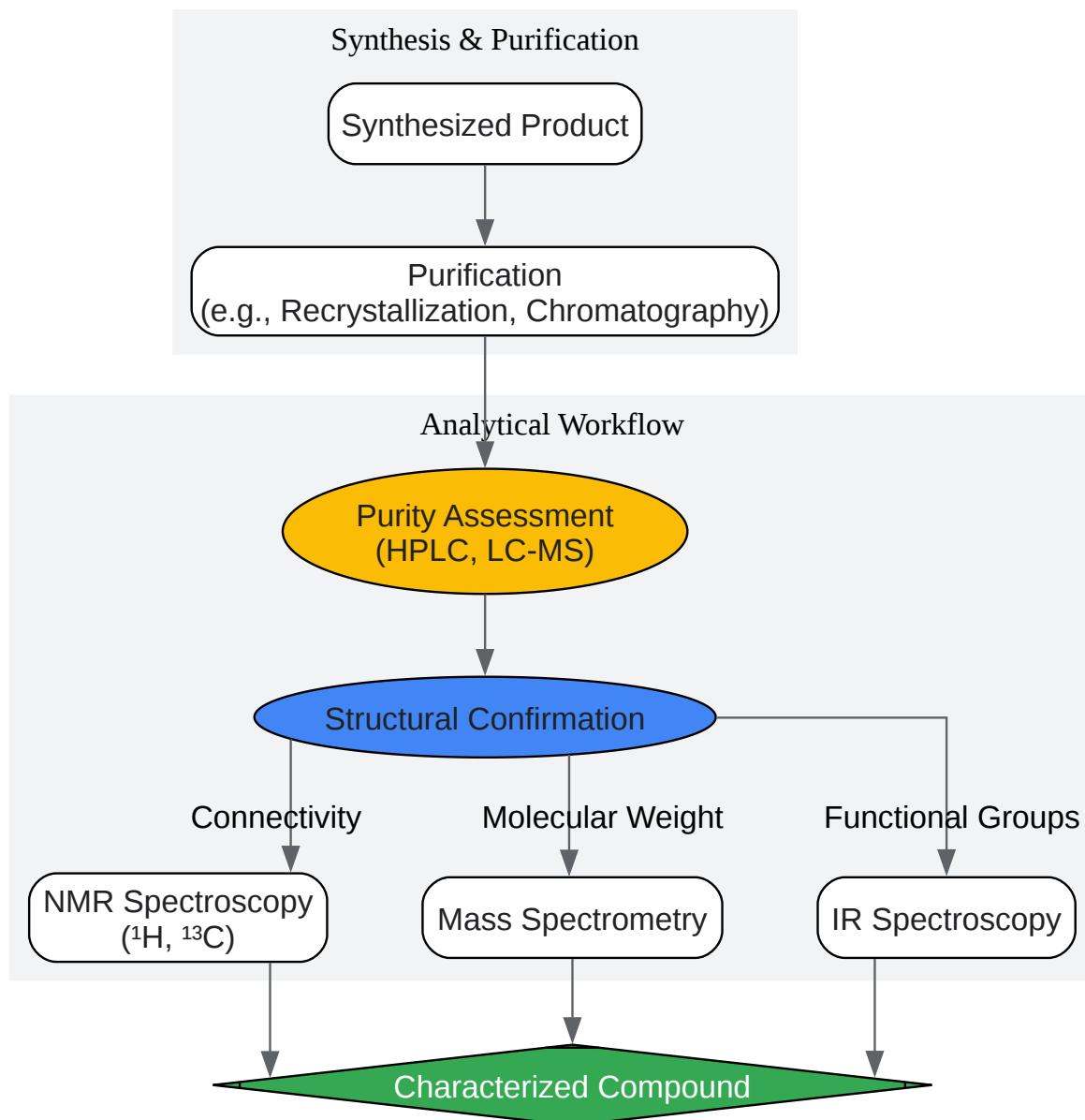
- Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).
- Incubation: Add an excess amount of solid **3-Phenyl-2-pyrazinecarboxylic acid** to each buffer solution in a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). This step is critical for thermodynamic measurement; shorter times would yield less reliable kinetic solubility data.
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sampling & Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Causality Behind Choices: Using a buffer system ensures the pH remains constant, as solubility is pH-dependent. Equilibration over 24-48 hours ensures the measurement reflects the true thermodynamic solubility rather than a kinetically trapped state. HPLC-UV provides a robust and sensitive method for quantification.

Acidity and pKa

Theoretical Insight: The predicted pKa of 2.61 suggests that **3-Phenyl-2-pyrazinecarboxylic acid** is a relatively strong organic acid.^[3] This acidity is a result of the electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atom in the pyrazine ring, which stabilizes the resulting carboxylate anion. At physiological pH (~7.4), the carboxylic acid group will be

overwhelmingly deprotonated and negatively charged, a state that profoundly impacts its solubility, membrane transport, and receptor interactions.


Experimental Protocol: Potentiometric Titration for pKa Determination

- **Solution Preparation:** Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility of both the acidic and basic forms.
- **Titration Setup:** Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant.
- **Analysis:** Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurate values can be obtained by analyzing the first derivative of the titration curve.

Self-Validation: The protocol is self-validating through the clear sigmoidal shape of the titration curve and the sharp peak in its first derivative, which confirms a single ionization event within the measured range.

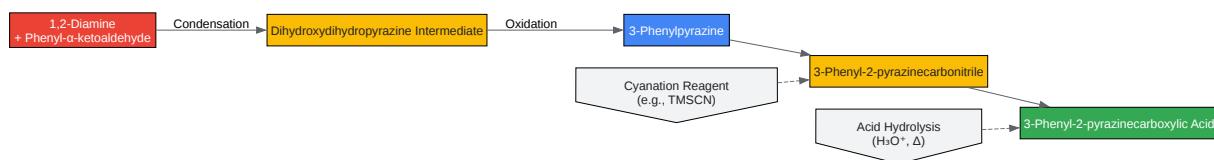
Spectroscopic and Analytical Characterization Workflow

Characterizing the molecule's identity and purity requires a suite of analytical techniques. The following workflow is standard in chemical research.

[Click to download full resolution via product page](#)

Caption: Standard workflow for the characterization of a synthesized compound.

Expected Spectroscopic Signatures:


- **¹H NMR:** Protons on the pyrazine ring would appear in the downfield region (δ 8.5-9.0 ppm). Protons on the phenyl ring would be observed in the aromatic region (δ 7.5-8.0 ppm). The

acidic proton of the carboxyl group may be broad or not observed, depending on the solvent.

- ^{13}C NMR: The carboxyl carbon would have a characteristic chemical shift around δ 165-175 ppm. Carbons of the pyrazine and phenyl rings would appear in the δ 120-160 ppm range.
- Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{-}1730\text{ cm}^{-1}$), C=N and C=C stretches from the aromatic rings ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and aromatic C-H stretches ($>3000\text{ cm}^{-1}$).
- Mass Spectrometry: In electron ionization (EI-MS), a prominent molecular ion peak (M^+) at m/z 200 would be expected. Key fragmentation could include the loss of the carboxyl group (-COOH, 45 Da).

Synthesis and Chemical Stability

Proposed Synthetic Pathway: While numerous methods exist for creating pyrazine derivatives, a common approach involves the condensation of dicarbonyl compounds with diamines followed by oxidation and functional group manipulation. A plausible retrosynthetic analysis suggests that **3-Phenyl-2-pyrazinecarboxylic acid** could be derived from a precursor like 3-phenyl-2-pyrazinecarbonitrile.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-Phenyl-2-pyrazinecarboxylic acid**.

Chemical Stability and Storage: The compound should be stored in a cool (2-8 °C), dry environment, protected from light.^[3] The primary stability concerns relate to the carboxylic acid functional group.

- **Thermal Decomposition:** At elevated temperatures, decarboxylation may occur, leading to the formation of 3-phenylpyrazine.
- **pH Stability:** The compound is expected to be stable in a wide range of pH conditions, although esterification could occur under strongly acidic conditions in the presence of an alcohol.
- **Oxidative Stability:** The pyrazine ring is relatively electron-deficient and generally stable against oxidation under normal conditions.

Conclusion and Future Directions

3-Phenyl-2-pyrazinecarboxylic acid is a molecule with a rich set of physicochemical properties defined by its composite pyrazine, carboxylic acid, and phenyl functionalities. Its predicted high acidity and moderate lipophilicity make it an intriguing candidate for further investigation in medicinal chemistry and materials science. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to validate its predicted properties and explore its potential applications with confidence. Future work should focus on obtaining comprehensive experimental data for its solubility, stability, and solid-state crystal structure to fully elucidate its behavior and unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenyl-2-pyrazinecarboxylic acid | C11H8N2O2 | CID 1512655 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 3. 3-PHENYL-2-PYRAZINECARBOXYLIC ACID CAS#: 2881-85-8 [chemicalbook.com]
- 4. 3-Phenyl-2-pyrazinecarboxylic acid - CAS:2881-85-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. achemtek.com [achemtek.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. ["physicochemical properties of 3-Phenyl-2-pyrazinecarboxylic acid"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363513#physicochemical-properties-of-3-phenyl-2-pyrazinecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com